(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine (S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542865
InChI: InChI=1S/C9H16F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8H,1-6,13H2/t8-/m0/s1
SMILES: C1CCC(CC1)CC(C(F)(F)F)N
Molecular Formula: C9H16F3N
Molecular Weight: 195.23 g/mol

(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine

CAS No.:

Cat. No.: VC13542865

Molecular Formula: C9H16F3N

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine -

Specification

Molecular Formula C9H16F3N
Molecular Weight 195.23 g/mol
IUPAC Name (2S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
Standard InChI InChI=1S/C9H16F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8H,1-6,13H2/t8-/m0/s1
Standard InChI Key FHGMVQOFCLGBTA-QMMMGPOBSA-N
Isomeric SMILES C1CCC(CC1)C[C@@H](C(F)(F)F)N
SMILES C1CCC(CC1)CC(C(F)(F)F)N
Canonical SMILES C1CCC(CC1)CC(C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

IUPAC Name and Stereochemistry

The systematic IUPAC name for this compound is (S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine, denoting the S-configuration at the chiral center (C2). The stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Molecular Formula and Weight

The molecular formula is C₉H₁₆F₃N, with a molecular weight of 219.23 g/mol (free base). The hydrochloride salt form, commonly used for stabilization, has the formula C₉H₁₇ClF₃N and a molecular weight of 231.68 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Number (free base)Not explicitly reported-
CAS Number (HCl salt)7573-91-3
SMILES (free base)C1CCC(CC1)CC(C(F)(F)F)N
InChIKeyUOUDFSNNKOGICZ-UHFFFAOYSA-N

Synthesis and Stereochemical Control

Asymmetric Catalytic Routes

The synthesis of (S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves stereodivergent catalytic asymmetric reactions. A two-step protocol reported by Corti et al. combines transfer hydrogenation and ring-opening steps to achieve high enantioselectivity :

  • Transfer Hydrogenation: A prochiral ketone precursor is reduced using a chiral ruthenium catalyst (e.g., Noyori-type), yielding the (S)-amine intermediate with >90% enantiomeric excess (ee).

  • Ring-Opening: The intermediate undergoes nucleophilic ring-opening with alcohols or amines, retaining stereochemical integrity.

Table 2: Representative Catalytic Conditions

StepCatalystSelectivity (ee)Yield (%)
Transfer HydrogenationRu-(S)-Binap92% (S)85
Ring-OpeningTrimethylamineAnti:syn = 5.5:178

Resolution of Racemates

For racemic mixtures, chiral resolution via diastereomeric salt formation is employed. The hydrochloride salt of the (S)-enantiomer exhibits distinct crystallinity, enabling separation from the (R)-form under controlled conditions .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP (2.8) and polar surface area (68 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, making it suitable for central nervous system (CNS)-targeted therapies . The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation.

Spectroscopic Data

  • ¹⁹F NMR: A singlet at δ -63 ppm (CF₃ group) .

  • ¹H NMR: Doublets for the cyclohexyl protons (δ 1.2–1.8 ppm) and a multiplet for the chiral center (δ 3.1 ppm) .

Applications in Drug Discovery

Antitrypanosomal Activity

(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine derivatives show potent activity against Trypanosoma brucei (EC₅₀ = 0.11 μM), the parasite causing African sleeping sickness. The cyclohexyl group enhances target binding, while the trifluoromethyl group improves pharmacokinetics .

Table 3: Biological Activity Profile

DerivativeEC₅₀ (μM)Selectivity (vs. MRC-5)
Parent Compound0.11>200-fold
Cyclobutyl Analog0.2650-fold
iso-Propyl Analog0.8910-fold

Kinase Inhibition

Although initially explored as a GSK3 inhibitor, the compound’s potency in cell-based assays (EC₅₀ = 260 nM) suggests off-target effects, potentially involving parasitic protein kinases .

Challenges and Future Directions

Microsomal Stability

Current derivatives exhibit moderate stability (CL₍ᵢₙₜ₎ = 2.5 mL/min/g). Structural modifications, such as replacing the cyclohexyl group with bicyclic systems, are under investigation .

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